3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is notable for its unique combination of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. These substituents impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . The reaction conditions often require the use of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a stepwise liquid-phase or vapor-phase synthesis. The process is optimized to ensure high yield and purity, often involving multiple purification steps to remove any by-products or impurities .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce pyridine N-oxide derivatives .
Scientific Research Applications
3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. The presence of electronegative fluorine atoms and the trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,3,5-Trichloro-6-(trifluoromethyl)pyridine
- 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This arrangement of substituents imparts distinct electronic and steric properties, making it particularly useful in applications where precise molecular interactions are required. Compared to similar compounds, it may offer better performance in terms of stability, reactivity, and biological activity .
Properties
IUPAC Name |
3-chloro-2-fluoro-6-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZQFODKWGWJPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.